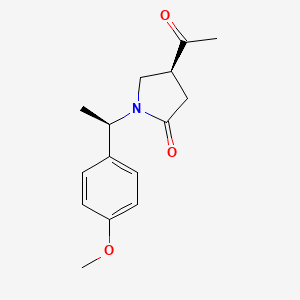
(S)-4-Acetyl-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones. This compound is characterized by its unique structure, which includes an acetyl group, a methoxyphenyl group, and a pyrrolidinone ring. The stereochemistry of the compound is defined by the (S) and ® configurations at specific carbon atoms, which play a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
The synthesis of (S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the condensation of (S)-4-acetylpyrrolidin-2-one with ®-1-(4-methoxyphenyl)ethylamine under controlled reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid or a base, to facilitate the formation of the desired product.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or catalytic hydrogenation, to produce the compound in larger quantities. These methods often require optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high yields and purity.
Análisis De Reacciones Químicas
(S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methoxyphenyl groups are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like methanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
(S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which may have implications in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparación Con Compuestos Similares
(S)-4-Acetyl-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
(S)-4-Acetyl-1-(®-1-phenylethyl)pyrrolidin-2-one: This compound lacks the methoxy group on the phenyl ring, which may result in different chemical and biological properties.
(S)-4-Acetyl-1-(®-1-(4-chlorophenyl)ethyl)pyrrolidin-2-one: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
(4S)-4-acetyl-1-[(1R)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-10(12-4-6-14(19-3)7-5-12)16-9-13(11(2)17)8-15(16)18/h4-7,10,13H,8-9H2,1-3H3/t10-,13+/m1/s1 |
Clave InChI |
XZXAYJGAMIYAIZ-MFKMUULPSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)OC)N2C[C@H](CC2=O)C(=O)C |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11779163.png)
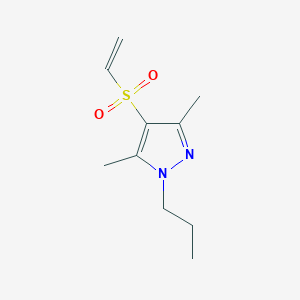

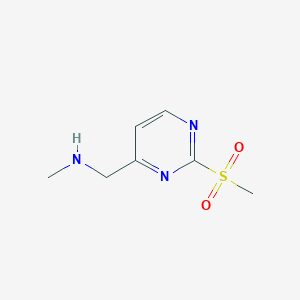
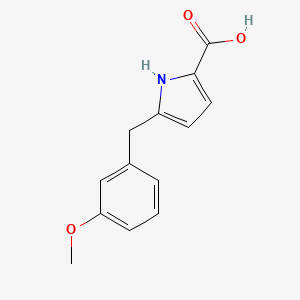
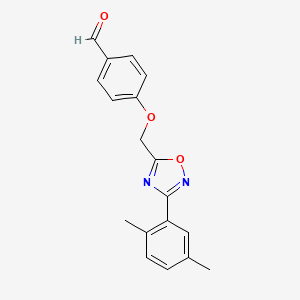
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11779191.png)
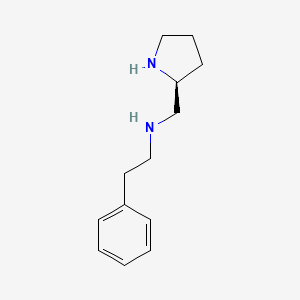





![3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11779226.png)
